4-Hydroxy-3-(1-naphthyl)coumarin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
39923-41-6 |
|---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-hydroxy-3-naphthalen-1-ylchromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,20H |
InChI Key |
HOHNSHNCSSSVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Historical Context and Evolution of Coumarin Research
The journey of coumarin (B35378) research began in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans. wikipedia.orgnih.gov Initially mistaken for benzoic acid, its true nature was later clarified by French pharmacist Nicholas Jean Baptiste Gaston Guibourt. wikipedia.org A significant milestone was achieved in 1868 when English chemist William Henry Perkin accomplished the first synthesis of coumarin, a development that opened the floodgates for the creation of a myriad of derivatives. wikipedia.org
Early research was largely centered on understanding the basic chemical properties and natural sources of coumarins. These compounds were identified in numerous plants, where they often exist as secondary metabolites, sometimes combined with sugars to form glycosides. britannica.comfrontiersin.org The discovery of dicoumarol, a 4-hydroxycoumarin (B602359) derivative isolated from spoiled sweet clover hay, and its anticoagulant properties marked a pivotal shift in the direction of coumarin research, steering it towards medicinal applications. britannica.com This discovery laid the groundwork for the development of clinically significant anticoagulant drugs. nih.gov Over the decades, the field has expanded dramatically, with researchers now exploring a wide spectrum of biological activities and applications, from pharmaceuticals to fluorescent probes and agrochemicals. nih.govsciepub.comfrontiersin.org
Importance of the 4 Hydroxycoumarin Scaffold in Contemporary Medicinal Chemistry
The 4-hydroxycoumarin (B602359) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govfrontiersin.org This core is particularly valued for its ability to interact with a diverse range of enzymes and receptors within biological systems. nih.gov The presence of the 4-hydroxy group is crucial for many of the observed biological activities, and its derivatives are known to exhibit a broad pharmacological spectrum. nih.govscielo.br
The most prominent and historically significant application of the 4-hydroxycoumarin scaffold is in the development of anticoagulant agents. nih.govmdpi.com Compounds like warfarin (B611796) and acenocoumarol, which are derivatives of 4-hydroxycoumarin, have been widely used in clinical practice to manage and prevent thromboembolic disorders. researchgate.netsamipubco.com Beyond their anticoagulant effects, 4-hydroxycoumarin derivatives have demonstrated a remarkable array of other biological activities, including:
Antibacterial and Antifungal Properties: Various derivatives have shown efficacy against a range of bacterial and fungal strains. nih.govtaylorandfrancis.com
Anti-inflammatory and Antioxidant Effects: The scaffold is a common feature in compounds designed to combat inflammation and oxidative stress. scielo.brnih.gov
Anticancer and Antiviral Activities: Research has uncovered the potential of certain 4-hydroxycoumarin derivatives as anticancer and antiviral agents, including activity against HIV. frontiersin.orgnih.govmedchemexpress.com
The versatility of the 4-hydroxycoumarin core, coupled with its amenability to chemical modification, continues to make it an attractive starting point for the design and synthesis of new therapeutic agents. sciepub.comnih.gov
Rationale for Focused Research on 3 Substituted 4 Hydroxycoumarins, Emphasizing Aryl Substitutions
Classical Synthetic Approaches to 4-Hydroxycoumarins
The foundational 4-hydroxycoumarin ring system is commonly synthesized through several classical name reactions. These methods typically involve the condensation of phenolic precursors with various carbonyl-containing compounds. nih.gov
The Pechmann condensation is a widely utilized method for synthesizing coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. nih.govwikipedia.org The reaction mechanism involves an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.org While traditionally used for general coumarin synthesis, modifications can yield 4-hydroxycoumarin derivatives. nih.gov For instance, using specific starting materials like malonic acid derivatives in place of β-ketoesters can lead to the formation of the 4-hydroxy substituted scaffold. The reaction is often catalyzed by strong acids such as sulfuric acid, but greener, reusable solid acid catalysts like Amberlyst-15 have also been employed to improve the environmental footprint of the synthesis. researchgate.net
Table 1: Comparison of Catalysts in Pechmann Condensation
| Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid | Harsh, high temperature | Good yields for simple phenols wikipedia.org | Hazardous, corrosive, waste generation nih.gov |
| Amberlyst-15 | Solvent-free, 110°C | Reusable, eco-friendly, high yields researchgate.net | Requires specific catalyst preparation |
The Knoevenagel condensation is another cornerstone of coumarin synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. sigmaaldrich.comwikipedia.org For the synthesis of 4-hydroxycoumarins, a common pathway involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound like diethyl malonate. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org The process has been adapted using various catalysts and conditions, including microwave irradiation and environmentally benign ionic liquids, to enhance reaction rates and yields. tandfonline.comrsc.org A domino Knoevenagel condensation followed by a Michael addition has also been reported for synthesizing derivatives from 4-hydroxycoumarin and an aldehyde. researchgate.net
The Perkin reaction provides a route to α,β-unsaturated aromatic acids, which are precursors to coumarins. wikipedia.orglibretexts.org The reaction involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgbyjus.com The initial product is a cinnamic acid derivative, which can then undergo intramolecular cyclization to form the coumarin ring. wikipedia.org Specifically, the reaction of salicylaldehyde with acetic anhydride in the presence of sodium acetate (B1210297) can be used to produce coumarin itself, and variations of this method can be applied to synthesize substituted coumarins. wikipedia.org
The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org Its application in coumarin synthesis involves creating a key C=C double bond that is part of the final heterocyclic ring. The synthesis typically starts with the preparation of a phosphonium salt from triphenylphosphine (B44618) and an alkyl halide. lumenlearning.com This salt is then treated with a strong base to form the ylide. The ylide reacts with a suitable salicylaldehyde derivative, where the carbonyl group is converted into a double bond, leading to a precursor that cyclizes to form the coumarin structure. nih.gov This method offers high stereoselectivity, particularly for the formation of (Z)-alkenes with non-stabilized ylides. organic-chemistry.org
Targeted Synthesis of 3-Aryl-4-Hydroxycoumarins
Introducing an aryl group, such as a naphthyl ring, at the 3-position of a 4-hydroxycoumarin is often achieved using modern cross-coupling reactions. These methods offer high efficiency and regioselectivity for forming the crucial C-C bond between the coumarin core and the aryl substituent. A new direct synthesis was also discovered where 4-hydroxycoumarin is coupled with a diazotized aniline (B41778) in an acidic medium. researchgate.net
Palladium- and nickel-catalyzed cross-coupling reactions are instrumental in the synthesis of 3-aryl-4-hydroxycoumarins. nih.gov
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org To synthesize 3-aryl-4-hydroxycoumarins, a 3-halo-4-hydroxycoumarin (e.g., 3-bromo- (B131339) or 3-chlorocoumarin) is reacted with an arylboronic acid, such as 1-naphthaleneboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This approach allows for the site-selective introduction of a wide array of aryl and heteroaryl groups onto the coumarin scaffold. nih.gov
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and functional group tolerance. youtube.com In the context of synthesizing 3-aryl-4-hydroxycoumarins, an organozinc reagent derived from the desired aryl group (e.g., naphthylzinc chloride) would be coupled with a 3-halo-4-hydroxycoumarin. The reaction is effective for sp², sp³, and sp carbon-carbon bond formation. wikipedia.org
Heck-type Coupling: The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov An oxidative Heck coupling variant has been developed for the direct arylation of coumarins at the C-4 position. acs.orgorganic-chemistry.org In this protocol, a coumarin is reacted directly with an arylboronic acid in the presence of a palladium catalyst (like Pd(OAc)₂) and an oxidant. organic-chemistry.org This method can be adapted to achieve C-3 arylation, providing a direct route to 3-arylcoumarins without the need for a pre-halogenated coumarin substrate. acs.org
Table 2: Example of a Palladium-Catalyzed Oxidative Heck Coupling
| Reactants | Catalyst/Ligand | Solvent | Conditions | Yield |
|---|
An exploration into the synthesis of 4-Hydroxy-3-(1-naphthyl)coumarin and its analogues reveals a variety of sophisticated chemical methodologies. These approaches range from multi-component and one-pot reactions to innovative green and stereoselective strategies, reflecting the evolution of synthetic organic chemistry toward efficiency, environmental responsibility, and precision.
Biological Activity Spectrum and Pre Clinical Investigations of 4 Hydroxy 3 1 Naphthyl Coumarin and Analogues
Antineoplastic Activity in In Vitro Models
The coumarin (B35378) scaffold, a fundamental component of many biologically active compounds, has been extensively studied for its potential as an anticancer agent. researchgate.net Derivatives of 4-hydroxycoumarin (B602359), in particular, have demonstrated significant antineoplastic properties in various in vitro models. These compounds exert their effects through multiple mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and disruption of the cell cycle.
Inhibition of Cancer Cell Proliferation in Various Cell Lines
A significant body of research highlights the ability of 4-hydroxycoumarin derivatives to inhibit the proliferation of a wide range of cancer cell lines. For instance, a series of coumarin-pyrazole hybrids displayed antiproliferative activity against HepG2, SMMC-7721, U87, and H1299 cancer cell lines. nih.gov One particular hybrid demonstrated excellent anticancer activity with IC50 values of 2.96 ± 0.25, 2.08 ± 0.32, 3.85 ± 0.41, and 5.36 ± 0.60 μM against these cell lines, respectively. nih.gov
Similarly, the coumarin benjaminin, isolated from C. inophyllum, showed cytotoxic effects against leukemia (K562), stomach (SNU-1), liver (Hep-G2), and lung (NCI-H23) cancer cells, with the strongest inhibition observed in SNU-1 cells (IC50 value of 70.42 μM). researchgate.net Furthermore, coumarin–1,2,3-triazole hybrids have been synthesized and tested against PC3, MGC803, and HepG2 cancer cell lines, with one compound showing high efficacy with IC50 values of 0.34 ± 0.04 μM, 0.13 ± 0.01 μM, and 1.74 ± 0.54 μM, respectively. nih.gov
Other notable examples include coumarin–benzothiazole hybrids, with one compound exhibiting half-maximal growth inhibition (GI50) values of 0.24 and 0.33 μM against central nervous system (SNB-75) and ovarian cancer (OVCAR-4) cell lines. nih.gov Additionally, a 1,2,3-triazole-tagged glycoside of 4-hydroxycoumarin was found to be cytotoxic against liver cancer cell lines. nih.gov Enamines derived from 3-formyl-4-hydroxycoumarin have also shown potent anti-tumor activities, with some compounds exhibiting better cytotoxic activity than the standard drug Vinblastine. nih.gov
Table 1: Inhibitory Activity of Coumarin Derivatives on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Values | Reference |
|---|---|---|---|
| Coumarin-pyrazole hybrid | HepG2, SMMC-7721, U87, H1299 | 2.96, 2.08, 3.85, 5.36 µM | nih.gov |
| Benjaminin | SNU-1, K562, Hep-G2, NCI-H23 | 70.42, 150.72, 109.65, 160.42 µM | researchgate.net |
| Coumarin-1,2,3-triazole hybrid | PC3, MGC803, HepG2 | 0.34, 0.13, 1.74 µM | nih.gov |
| Coumarin-benzothiazole hybrid | SNB-75, OVCAR-4 | 0.24, 0.33 µM | nih.gov |
| 3-Formyl-4-hydroxycoumarin enamine | Agrobacterium tumefaciens-induced tumors | 1.12 ± 0.02 mg/mL | nih.gov |
| 4-Hydroxy-7-methylcoumarin derivative | MCF-7 | 0.003 µM | nih.gov |
| Coumarin-chalcone derivative | MCF-7 | 9.62 µg/mL | nih.gov |
| Triphenylethylene-coumarin hybrid | MCF-7 | 3.72 µM | nih.gov |
| 4-Methyl coumarin derivative | CCRF-CEM, HOP-92, HCC-2998 | 62.71, 23.78, 34.14 x 10⁻⁵ M | mdpi.com |
Induction of Apoptosis Pathways
The induction of apoptosis is a key mechanism by which many anticancer agents eliminate malignant cells. Coumarin derivatives have been shown to effectively trigger apoptotic pathways in various cancer models.
For example, two novel synthetic coumarin derivatives, 2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile and 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile, were found to induce apoptosis in a mouse model of breast cancer. nih.govnih.gov This was evidenced by significant alterations in the expression levels of key apoptosis-related genes, including a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein caspase-9. nih.govnih.gov Histopathological analysis further confirmed a reduction in tumor malignancy and metastasis. nih.govnih.gov
Furanocoumarin derivatives have also been demonstrated to induce apoptosis in human leukemic cell lines (HL-60, HL-60/MX1, and HL-60/MX2). mdpi.comdntb.gov.ua Studies have shown that these compounds can activate caspases 3, 8, and 9, and regulate the expression of Bcl-2, leading to programmed cell death. mdpi.com Another study on furanocoumarins showed they induced apoptosis and cell cycle arrest in the G0/G1 phase by activating the p53 tumor suppressor gene and caspases 8 and 3. mdpi.com
Furthermore, a coumarin-indole hybrid was found to induce apoptosis in breast adenocarcinoma (MCF-7) cells through the active involvement of caspases. researchgate.net The wound healing assay indicated that this compound impaired the migration of MCF-7 cells, likely due to the downregulation of Bcl-2 and Bcl-xL proteins. researchgate.net
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, coumarin derivatives can also exert their antineoplastic effects by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.
A coumarin–1,2,3-triazole hybrid was found to inhibit the growth of MGC803 cells by inducing G2/M phase arrest. researchgate.netnih.gov This was accompanied by the regulation of apoptosis-related proteins. nih.gov Similarly, a natural compound, neobractatin (B1193210), was shown to cause both G1/S and G2/M arrest in synchronized cancer cells. nih.gov This effect was mediated by the regulation of E2F1 and GADD45α expression. nih.gov In vivo studies further confirmed the potential of neobractatin to reduce tumor burden. nih.gov
Furanocoumarin derivatives have been observed to cause cell cycle arrest in the G0/G1 phase in conjunction with apoptosis induction. mdpi.com This was linked to the activation of the p53 suppressor gene and caspases. mdpi.com Another coumarin derivative was found to significantly increase cell death in leukemia cancer cells, primarily through apoptosis, and also caused interference with the cell cycle kinetics of HL60 cancer cells. mdpi.com
Modulation of Tumor Multidrug Resistance
The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some coumarin derivatives have shown promise in overcoming this challenge.
Furanocoumarin derivatives have been studied for their ability to induce apoptosis in human leukemic cells that exhibit phenotypes of resistance. mdpi.comdntb.gov.ua This suggests that these compounds may be able to bypass or overcome the mechanisms of MDR.
Furthermore, the transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated by multidrug resistance-associated proteins (MRP) 3 and 4. nih.gov This finding is significant because it suggests a potential interaction between coumarin metabolites and the cellular machinery responsible for drug efflux, a key component of MDR. Understanding this interaction could lead to the development of strategies to modulate MDR in cancer cells.
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Coumarin and its derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects. nih.gov This has made them attractive candidates for the development of new antimicrobial agents, especially in an era of increasing drug resistance. nih.gov
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of coumarin derivatives. Synthesized derivatives of 4-hydroxycoumarin have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net One study found that 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) exhibited strong activity against S. aureus. nih.gov
Other research has shown that 3-(3-(4-hydroxy-3-methylphenyl)acryloyl)coumarin has better antibacterial activity than 3-acetylcoumarin (B160212) against both Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). researchgate.net Furthermore, certain coumarin derivatives with CF3 and OH substituents have demonstrated enhanced antibacterial activity against various food-poisoning bacteria. mdpi.com The mechanism of action for some coumarin derivatives involves damaging the cell membrane. mdpi.com
Table 2: Antibacterial Activity of Coumarin Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | S. aureus, B. subtilis | Inhibition zone of 34.5 mm and 24 mm, respectively | nih.gov |
| 3-(3-(4-hydroxy-3-methylphenyl)acryloyl)coumarin | E. coli, S. aureus | Better activity than 3-acetylcoumarin | researchgate.net |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | B. cereus, M. luteus, L. monocytogenes, S. aureus | MIC of 1.5 mM | mdpi.com |
| 7-hydroxy-4-trifluoromethylcoumarin | E. faecium | MIC of 1.7 mM | mdpi.com |
| Dicoumarol | L. monocytogenes | MIC of 1.2 mM | mdpi.com |
Antifungal Activity
Coumarins have also been recognized for their antifungal properties. researchgate.net Newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have shown significant activity against selected fungi. nih.gov
Studies have shown that coumarin itself can inhibit the growth of Candida albicans in a dose-dependent manner and induce apoptosis-like cell death in the fungus. nih.gov The antifungal activity of coumarins is often linked to the α,β-unsaturated carbonyl system in their core structure. hu.edu.jo Osthenol, a prenylated coumarin, has demonstrated notable antifungal activity against Fusarium solani, Candida albicans, and Aspergillus fumigatus. researchgate.net
Table 3: Antifungal Activity of Coumarin Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| Coumarin | C. albicans | MIC of 2.0 mg/mL | nih.gov |
| Osthenol | F. solani, C. albicans, A. fumigatus | MIC of 125 µg/ml, 250 µg/ml, and 250 µg/ml, respectively | researchgate.net |
| Bergaptene | C. albicans | MIC of 250 µg/ml | researchgate.net |
| 7-O-Acetylcoumarin | C. albicans, F. solani | MIC of 250 µg/ml | researchgate.net |
Antiviral Activity
The antiviral potential of coumarins has been investigated against a range of viruses, including HIV, influenza, and dengue virus. nih.gov Various classes of coumarin derivatives have shown pharmacological effects against HIV by inhibiting key viral enzymes like protease, integrase, and reverse transcriptase. nih.gov
Specifically, 4-hydroxycoumarin analogues have been explored as alternatives to peptidomimetic HIV protease inhibitors. nih.gov A coumarin–monoterpene conjugate, agent K-142, has demonstrated high activity against both serotypes A and B of the Respiratory Syncytial Virus (RSV) with an IC50 of 5 µM. mdpi.com Molecular docking studies suggest that this compound may target the RSV F-protein. mdpi.com
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of 4-hydroxycoumarin have been extensively evaluated for their potential to combat bacterial infections, showing notable efficacy against both Gram-positive and Gram-negative pathogens.
Biscoumarins, a class of 4-hydroxycoumarin derivatives, have demonstrated potent activity against both drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net One specific biscoumarin compound exhibited minimum inhibitory concentration (MIC) values of 4–8 μg/mL and was effective in a mouse model of MRSA infection. researchgate.net Other studies have synthesized novel 4-hydroxycoumarin derivatives that show favorable antibacterial activity against S. aureus, with zones of inhibition recorded at 26.0 ± 0.56 mm and 26.5 ± 0.84 mm for some of the most active compounds. scielo.br Research on dimer and tetramer derivatives of 4-hydroxycoumarin also revealed significant growth inhibition of Gram-positive bacteria, including Bacillus subtilis and S. aureus, with one compound producing a 34.5 mm zone of inhibition against S. aureus. nih.gov
The antibacterial action of these compounds is not limited to Gram-positive bacteria. Certain 4-hydroxycoumarin derivatives have been found to be active against the Gram-negative strain Salmonella typhimurium, with zones of inhibition measured at 19.5 ± 0.59 mm and 19.5 ± 0.32 mm. scielo.br However, efficacy can be strain-dependent, as some studies report that newly synthesized derivatives were inactive against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov In contrast, other research has shown that some 4-aminocoumarin (B1268506) derivatives possess inhibitory potential against E. coli and P. aeruginosa. The introduction of specific chemical groups, such as chloro, methoxy (B1213986), nitro, and sulfonamide moieties at the para position of a phenyl ring, has been shown to confer excellent activity against a range of bacterial strains.
Table 1: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives
| Derivative Class/Compound | Bacterial Strain | Activity Measurement | Result | Citation |
| Biscoumarin | Staphylococcus aureus (MRSA) | MIC | 4-8 µg/mL | researchgate.net |
| 4-Hydroxycoumarin derivative | Staphylococcus aureus | Zone of Inhibition | 26.5 ± 0.84 mm | scielo.br |
| 4-Hydroxycoumarin derivative | Salmonella typhimurium | Zone of Inhibition | 19.5 ± 0.59 mm | scielo.br |
| Dimer derivative | Staphylococcus aureus | Zone of Inhibition | 34.5 mm | nih.gov |
| Dimer derivative | Bacillus subtilis | Zone of Inhibition | 24 mm | nih.gov |
Antifungal Properties
In addition to their antibacterial effects, 4-hydroxycoumarin and its analogues have been investigated for their ability to inhibit the growth of pathogenic fungi. Studies have demonstrated that these compounds can be effective against various fungal species, including Candida albicans and Aspergillus species.
Coumarin itself has been shown to induce apoptosis in C. albicans, a mechanism involving the externalization of phosphatidylserine, DNA fragmentation, and nuclear condensation. mdpi.com This apoptotic effect is linked to an increase in intracellular reactive oxygen species (ROS) and alterations in mitochondrial function. mdpi.com Derivatives of 4-hydroxycoumarin have also shown promise. For example, a newly synthesized 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) demonstrated strong inhibition against Aspergillus niger and Candida albicans. nih.gov
However, the antifungal activity can be variable. Some dimer and tetramer derivatives of 4-hydroxycoumarin that were potent against bacteria showed much weaker activity against Candida. nih.gov The structural characteristics of the derivatives play a significant role in their antifungal potency. Research indicates that substitutions at the C3 position of the coumarin ring can significantly increase fungal inhibition. nih.gov Specifically, compounds with a 3-acetyl or 3-ethyl carboxylate group showed a marked enhancement in their ability to inhibit the radial growth of the postharvest pathogen Lasiodiplodia spp. nih.gov
Table 2: Antifungal Activity of Selected Coumarin Derivatives
| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result | Citation |
| Coumarin | Candida albicans | Mechanism | Induces apoptosis | mdpi.com |
| ATMC Derivative | Aspergillus niger | Inhibition | Strong | nih.gov |
| ATMC Derivative | Candida albicans | Inhibition | Strong | nih.gov |
| Dimer/Tetramer Derivatives | Candida | Inhibition | Weak | nih.gov |
| 3-acetyl/3-ethyl carboxylate Derivatives | Lasiodiplodia spp. | Growth Inhibition | ~2.5-fold increase | nih.gov |
Antiviral Effects (e.g., SARS-CoV-2, HIV)
The broad biological activity of coumarins extends to antiviral properties, with various derivatives being explored as potential inhibitors of viruses such as Human Immunodeficiency Virus (HIV) and SARS-CoV-2.
In the context of HIV, 4-hydroxycoumarin analogues have been identified as a promising class of non-peptidic HIV protease inhibitors. nih.gov The anticoagulant phenprocoumon, a 4-hydroxycoumarin derivative, was found to be a novel lead with weak HIV protease inhibitory activity (Ki = 1 μM). nih.gov Structure-based design has led to the development of 4-hydroxycoumarin derivatives with improved binding affinity to the HIV protease enzyme. nih.gov Furthermore, some 4-phenylcoumarins have been reported as potent inhibitors of HIV transcription, acting through the interference of NF-κB and Tat functions. nih.govresearchgate.net
Regarding SARS-CoV-2, the research focus has been broader, encompassing the wider coumarin class rather than specifically 4-hydroxycoumarin derivatives. Molecular docking studies have investigated natural coumarins for their potential to inhibit key viral proteins, such as the main protease (Mpro). mdpi.com While these computational studies suggest that coumarins could be promising candidates for developing anti-SARS-CoV-2 agents, specific pre-clinical data on the antiviral efficacy of 4-Hydroxy-3-(1-naphthyl)coumarin or its close analogues against SARS-CoV-2 remains limited in the available literature.
Antioxidant and Free Radical Scavenging Capabilities
The antioxidant properties of 4-hydroxycoumarin derivatives are a significant area of research, primarily attributed to their phenolic-like structure. nih.gov These compounds can act as potent free radical scavengers and metal chelators, which helps in mitigating oxidative stress implicated in numerous diseases. nih.govresearchgate.net The 4-hydroxy group is considered crucial for this activity, acting as a potent element in reducing chain reaction processes, while substituents at the C-3 position can further modulate this potential. nih.gov
The ability of 4-hydroxycoumarin analogues to scavenge free radicals is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. researchgate.netnih.gov
The DPPH assay is based on the reduction of the stable, colored DPPH radical by a hydrogen-donating antioxidant. researchgate.netnih.gov The interaction involves the transfer of a hydrogen atom or an electron from the antioxidant molecule to the DPPH radical, which results in the formation of the stable, non-radical hydrazine (B178648) derivative and a color change from purple to yellow. nih.gov The degree of discoloration is proportional to the scavenging activity of the compound. nih.gov Studies on various 3-substituted-4-hydroxycoumarins demonstrate a dose-dependent radical scavenging activity in the DPPH system. researchgate.net For instance, the combination of a 4-hydroxycoumarin core with a 3-acyl-hydrazone group has been shown to produce potent inhibitors of lipid peroxidation. nih.gov
The ABTS assay operates on a similar principle. The ABTS radical cation (ABTS•+) is generated through the oxidation of ABTS with potassium persulfate. nih.gov In the presence of a hydrogen-donating antioxidant, the blue-colored ABTS•+ is reduced and decolorized. nih.gov This reduction in absorbance is measured to quantify the scavenging capacity. nih.gov
The primary mechanism for this radical scavenging is Hydrogen Atom Transfer (HAT), where the phenolic 4-hydroxyl group of the coumarin derivative donates its hydrogen atom to the free radical, thus neutralizing it. nih.govnih.gov Density Functional Theory (DFT) studies show that the 4-hydroxyl group is highly enolized, facilitating the release of the hydrogen atom to an available free radical. nih.gov Other proposed mechanisms include Single-Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET). nih.gov
Table 1: Antioxidant and Radical Scavenging Activity of Selected Coumarin Derivatives This table is interactive. You can sort and filter the data.
| Compound/Extract | Assay | Activity (IC50 µg/mL) | Source |
|---|---|---|---|
| Methanol Extract (V. amygdalina) | DPPH | 94.92 | nih.gov |
| Ethanol Extract (V. amygdalina) | DPPH | 94.83 | nih.gov |
| Aqueous Extract (V. amygdalina) | DPPH | 111.4 | nih.gov |
| Methanol Extract (V. amygdalina) | ABTS | 179.8 | nih.gov |
| Ethanol Extract (V. amygdalina) | ABTS | 256.9 | nih.gov |
| Aqueous Extract (V. amygdalina) | ABTS | 334.3 | nih.gov |
| 2-oxo-chromene-7-oxymethylene acetohydrazide derivative (4c) | DPPH | 57.14% inhibition at 0.05 mg | nih.govrsc.orgresearchgate.net |
In addition to direct radical scavenging, 4-hydroxycoumarin derivatives exhibit antioxidant activity through metal chelation. nih.gov Certain pathological conditions are associated with the accumulation of metal ions, which can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. By chelating these metal ions, particularly transition metals like iron (Fe³⁺), these compounds can prevent the generation of highly reactive hydroxyl radicals.
The structural features of 4-hydroxycoumarins, specifically the C-3 scaffolds and the 4-hydroxy group, make them effective metal chelators. nih.gov Some 3-acylhydrazono-4-hydroxycoumarins, which are potent inhibitors of the enzyme lipoxygenase (LOX), are believed to exert their effect by coordinating with the catalytically crucial Fe³⁺ ion at the enzyme's active site. nih.gov This suggests that their mechanism of action is related to their ability to act as excellent ligands for Fe³⁺, effectively sequestering the ion and rendering it inactive in radical-generating pathways. nih.gov
Enzyme Inhibition Profile
Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, allowing for modifications that can tune its selectivity and potency against different enzymatic targets. nih.govmdpi.com
Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for Alzheimer's disease. nih.gov Coumarin derivatives have been extensively studied as cholinesterase inhibitors. nih.govnih.gov
Specifically, carbamate (B1207046) derivatives of coumarin have shown promise. A study on new coumarin derivatives included a compound featuring a naphthyl group (compound 4), which was evaluated for its interaction with human AChE and BuChE. nih.gov Docking studies revealed that the naphthyl group of this compound fits well into the acyl chain binding pocket of BuChE, a pocket defined by the amino acid residues L286 and V288. nih.gov This specific interaction contributes to its inhibitory activity. The same study noted that compound 4, bearing the aromatic naphthyl group, was the most promising inhibitor in the series, with potency in the low micromolar range against cholinesterases. nih.gov The coumarin moiety itself typically orients towards the entrance of the enzyme's gorge, establishing stabilizing polar contacts. nih.gov
Inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is an established approach for managing type 2 diabetes by controlling postprandial hyperglycemia. sdiarticle5.comnih.gov α-Amylase breaks down complex carbohydrates into oligosaccharides, which are then further broken down into glucose by α-glucosidase for absorption. nih.gov Inhibition of these enzymes delays carbohydrate digestion and reduces the rate of glucose absorption. sdiarticle5.com
Coumarin compounds isolated from various natural sources have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. researchgate.netnih.gov For example, coumarins extracted from the flowers of Edgeworthia gardneri were found to inhibit both enzymes. nih.gov One specific compound from this source displayed potent inhibition of both α-amylase and α-glucosidase with IC50 values of 90 and 86 μg/mL, respectively. nih.gov Another coumarin derivative was found to be a noncompetitive inhibitor of α-glucosidase, with an IC50 value of 18.7 μg/mL. nih.gov Furthermore, at least two coumarins from Angelica decursiva, including a 4-hydroxy derivative, have also shown α-glucosidase enzyme inhibition. researchgate.net
Table 2: α-Amylase and α-Glucosidase Inhibition by Selected Coumarin Derivatives This table is interactive. You can sort and filter the data.
| Compound | Enzyme | Activity (IC50) | Source |
|---|---|---|---|
| Coumarin Compound 4 (E. gardneri) | α-Amylase | 90 µg/mL | nih.gov |
| Coumarin Compound 4 (E. gardneri) | α-Glucosidase | 86 µg/mL | nih.gov |
| Coumarin Compound 3 (E. gardneri) | α-Glucosidase | 18.7 µg/mL | nih.gov |
| Coumarin Hydrazone 3f | α-Amylase | 49.70 µg/mL | researchgate.net |
| Coumarin Hydrazone 3i | α-Amylase | 48.80 µg/mL | researchgate.net |
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are critical targets in the treatment of neurodegenerative disorders and depression. nih.gov Selective inhibition of MAO-B is particularly relevant for Parkinson's disease. mdpi.comscienceopen.com The coumarin scaffold has proven to be an ideal framework for developing MAO inhibitors. scienceopen.comscienceopen.com
Research into the structure-activity relationships of coumarin derivatives has shown that substitution at the C-3 position significantly influences MAO inhibitory activity. scienceopen.com Specifically, a 3-phenyl substitution on the coumarin ring has been found to enhance MAO-B inhibition. scienceopen.comscienceopen.com
A comparative study of 3-phenylcoumarins and their 4-hydroxylated analogues revealed crucial insights. It was found that 6-chloro-3-phenylcoumarins that were unsubstituted at the 4-position were more active as MAO-B inhibitors than the corresponding 4-hydroxycoumarins. nih.gov This suggests that for MAO-B inhibition, the absence of the 4-hydroxy group is preferable in this particular series of analogues. One of the most active compounds identified in this study was 6-chloro-3-(3'-methoxyphenyl)coumarin, which exhibited an exceptionally low IC50 value of 0.001 μM for MAO-B. nih.gov Most of the tested 3-phenylcoumarin (B1362560) derivatives acted preferentially on MAO-B, with IC50 values ranging from the micromolar to the nanomolar level. nih.gov
Table 3: MAO-B Inhibition by Selected 3-Phenylcoumarin Analogues This table is interactive. You can sort and filter the data.
| Compound | Target | Activity (IC50 µM) | Source |
|---|---|---|---|
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 | nih.gov |
| Chalcocoumarin (ChC4) | MAO-B | 0.76 | mdpi.com |
| 3-phenyl coumarin (22d) | MAO-B | Ki = 0.19 | scienceopen.com |
Carbonic Anhydrase Inhibition
Coumarins represent a relatively new class of carbonic anhydrase (CA) inhibitors with a unique mechanism of action. nih.gov They act as "prodrug inhibitors," where the lactone ring of the coumarin molecule is hydrolyzed by the esterase activity of the CA enzyme. This process forms 2-hydroxy-cinnamic acids, which are the actual inhibitory molecules. These resulting acids bind to a specific region at the entrance of the enzyme's active site. This binding site is distinct from that of other inhibitor classes and is characterized by a high degree of amino acid residue variability among different mammalian CA isoforms, which contributes to the isoform-selective nature of coumarin inhibitors. nih.govunipi.it
The inhibition mechanism involves the coumarin derivative binding to the catalytic site of human carbonic anhydrases (hCAs), leading to the hydrolysis of the coumarin's lactone ring. unipi.itmdpi.com This results in the formation of the corresponding 2-hydroxy-cinnamic acid derivative, which remains bound to the enzyme and acts as the true inhibitor. unipi.itmdpi.com X-ray crystallography studies have confirmed that it is the hydrolyzed 2-hydroxy-cinnamic acid, not the original coumarin, that is present in the enzyme-inhibitor complex. nih.gov
Several studies have focused on designing and synthesizing coumarin derivatives as selective inhibitors of tumor-associated CA isoforms, particularly CA IX and CA XII. tandfonline.comnih.govtandfonline.com These isoforms are involved in regulating pH in hypoxic tumors, and their inhibition is a promising strategy for anticancer therapy. nih.govtandfonline.com For instance, a series of 3-substituted coumarin derivatives were synthesized and evaluated for their inhibitory activity against various CA isoforms. nih.gov Among them, a tertiary sulphonamide derivative, 6c , demonstrated selective inhibition against CA IX with an IC₅₀ of 4.1 µM. nih.gov Similarly, carbothioamides 7c and 7b , and an oxime ether derivative, 20a , showed good inhibition against both CA IX and CA XII. nih.gov
The selectivity of coumarin derivatives for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a significant advantage. unipi.ittandfonline.comnih.gov Many synthesized coumarin analogues, including 7-hydroxycoumarin-3-carboxamides and other 3-substituted 7-hydroxycoumarin derivatives, have shown no inhibitory activity against hCA I and II, even at higher concentrations. nih.govsci-hub.se This selectivity is attributed to the unique binding mode of the hydrolyzed coumarin at the entrance of the active site, a region that differs significantly between the various isoforms. nih.govunipi.it
Interactive Data Table: Inhibition of Carbonic Anhydrase Isoforms by Coumarin Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) or IC₅₀ | Selectivity |
| 6c (tertiary sulphonamide derivative) | CA IX | IC₅₀ = 4.1 µM nih.gov | Selective for CA IX nih.gov |
| 7b (carbothioamide) | CA IX and CA XII | Good inhibition nih.gov | --- |
| 7c (carbothioamide) | CA IX and CA XII | Good inhibition nih.gov | --- |
| 20a (oxime ether derivative) | CA IX and CA XII | Good inhibition nih.gov | --- |
| 4m (7-hydroxycoumarin-3-carboxamide) | CA IX and CA XII | Kᵢ = 0.2 µM sci-hub.se | Selective for CA IX and XII over CA I and II sci-hub.se |
| Coumarin-linked 1,2,3-triazoles (5d) | CA IX | Kᵢ = 32.7 nM nih.gov | Selective for CA IX nih.gov |
| Coumarin-linked to thiazolidinone (6i) | CA IX | Kᵢ = 61.5 nM nih.gov | Selective for CA IX nih.gov |
| Coumarin-linked 1,2,3-triazoles (5i) | CA XII | Kᵢ = 84.2 nM nih.gov | Selective for CA XII nih.gov |
Kinase Inhibition (e.g., CDK9, JAK1, CDK2)
Coumarin derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Specific inhibition of CDK9 is a promising anticancer strategy. nih.govmedchemexpress.com A coumarin derivative, 30i , was discovered as a potent and highly selective CDK9 inhibitor, showing over 8,300-fold selectivity over CDK7. nih.govresearchgate.net The coumarin moiety of this compound was found to be critical for its selectivity by occupying a flexible region in the CDK9 hinge/αD region, which is sterically hindered in other CDKs. nih.govresearchgate.net Compound 30i demonstrated excellent antiproliferative activity in cellular assays. nih.gov Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships of coumarin compounds as CDK9 inhibitors and to design novel, more effective inhibitors. nih.goveurekaselect.com
Janus Kinase (JAK) Inhibition: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3) are involved in cytokine signaling pathways that can contribute to cancer cell growth. scispace.com Theoretical modeling studies have evaluated coumarin derivatives as potential JAK3 inhibitors. These studies compared the interaction of coumarin derivatives with the JAK3 protein surface to that of known inhibitors like tofacitinib (B832) and decernotinib. scispace.com The results indicated that several coumarin derivatives could be promising candidates for JAK3 inhibition. scispace.com Tofacitinib itself is a known inhibitor of JAK1 and JAK3. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Overexpression of CDK2 is observed in several types of cancer. nih.gov Novel coumarin-thiazole hybrids have been designed and synthesized as potential CDK2 inhibitors. nih.gov The design rationale was based on the thiazole (B1198619) or its open-form thioamide forming hydrogen bonds with the ATP binding site of CDK2, while the coumarin moiety engages in hydrophobic interactions. nih.gov A hydroxycoumarin-thiazole derivative, 6c , showed significant inhibitory activity against HepG2 and HCT116 cancer cell lines with IC₅₀ values of 2.6 and 3.5 μM, respectively. nih.gov
Bacterial DNA Gyrase Inhibition
Coumarin-based compounds have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and a key target for antibiotics. nih.gov The coumarin class of antibiotics, including novobiocin (B609625) and chlorobiocin, function by binding to the B subunit of DNA gyrase and inhibiting its ATPase activity, which is necessary for DNA supercoiling. nih.govnih.gov
The binding site for these coumarin drugs is located in the N-terminal portion of the GyrB protein. nih.gov X-ray crystallography studies of the 24 kDa N-terminal fragment of E. coli DNA gyrase B protein in complex with novobiocin have provided detailed insights into the nature of this interaction. nih.govembopress.org
More recent research has focused on synthesizing new coumarin derivatives with enhanced antibacterial potency. rsc.org Schiff's/Mannich based coumarin derivatives have been designed and evaluated as potential inhibitors of bacterial DNA gyrase. In vitro and in silico studies have shown that some of these derivatives, such as 5d and 5f , effectively inhibit both bacterial DNA gyrase and biofilm formation in drug-resistant pathogens. rsc.org
Human Leucocyte Elastase (HLE) and Kallikrein Inhibition
Information specifically on the inhibition of Human Leucocyte Elastase (HLE) and Kallikrein by this compound was not found in the provided search results.
Neuroprotective Effects
Coumarin and its derivatives have demonstrated significant potential as neuroprotective agents, acting through various mechanisms to mitigate the complex pathophysiology of neurodegenerative diseases. nih.govorscience.ruresearchgate.net These diseases are often characterized by protein aggregation, oxidative stress, and neuroinflammation. nih.govorscience.ru
One of the key neuroprotective mechanisms of coumarin derivatives involves the activation of the Tropomyosin receptor kinase B (TrkB)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) signaling pathway. nih.govmdpi.com This pathway is crucial for neuronal survival and is often impaired in tauopathies like Alzheimer's disease. A coumarin derivative, LM-031 , and its analogues have been shown to improve BDNF signaling and provide neuroprotection in neuronal cells expressing a pro-aggregatory tau mutant. nih.govmdpi.com These compounds were also found to reduce caspase activity, which is linked to apoptosis and axonal degeneration. mdpi.com
The neuroprotective effects of coumarins are also attributed to their antioxidant and anti-inflammatory properties. researchgate.net They can scavenge free radicals, thereby reducing oxidative stress, and modulate neuroinflammation. researchgate.net The oxaheterocyclic loop of the coumarin structure allows it to bind to a wide array of proteins, making it a promising scaffold for developing multi-target agents for neurodegenerative diseases. nih.govorscience.ru
Other Pharmacological Activities
Anti-arthritis
Coumarin derivatives have shown promise in the treatment of rheumatoid arthritis (RA), a chronic inflammatory autoimmune disease. nih.govtandfonline.com The anti-inflammatory properties of coumarins are central to their potential therapeutic effects in arthritis. nih.govacs.org
Research has focused on synthesizing novel coumarin derivatives to act as anti-inflammatory drugs for RA. nih.govtandfonline.com A series of 3-(4-aminophenyl)coumarins were synthesized, and one compound, 5e , was found to have the strongest inhibitory activity on the proliferation of fibroblast-like synoviocytes, which play a key role in the pathology of RA. nih.govtandfonline.com This compound also inhibited the production of RA-related pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α by inhibiting the activation of the NF-κB and MAPKs signaling pathways. nih.govtandfonline.com
The anti-inflammatory mechanism of coumarins also involves the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are responsible for producing inflammatory mediators. nih.govaimspress.com Furthermore, some coumarin derivatives have been found to increase the levels of the anti-inflammatory cytokine IL-10. nih.gov The introduction of an electron-rich hydrophobic group at the 3-position of the coumarin nucleus has been suggested to enhance its anti-inflammatory activity. nih.gov
Anti-pyretic
The potential of coumarin derivatives to reduce fever, known as anti-pyretic activity, is an area of significant scientific interest. This property is often associated with the anti-inflammatory effects of these compounds, primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923)—key mediators of both inflammation and fever. mdpi.com While direct pre-clinical investigations into the anti-pyretic effects of this compound are not extensively documented in publicly available research, the broader class of 4-hydroxycoumarin derivatives has been recognized for its potential pharmacological effects, including anti-pyretic properties. nih.gov
Research into various analogues of 4-hydroxycoumarin has provided insights into their anti-inflammatory and, by extension, potential anti-pyretic activities. The evaluation of these compounds often involves models such as carrageenan-induced paw edema in rats, a standard method for assessing anti-inflammatory efficacy. A reduction in edema in such models is indicative of the compound's ability to counteract the inflammatory processes that are also involved in the febrile response.
For instance, a number of coumarin Mannich bases have been synthesized and evaluated for their anti-inflammatory activities. nih.gov Similarly, various pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives have been prepared and tested for their ability to inhibit inflammation. mdpi.comnih.gov The anti-inflammatory effects of coumarins are attributed to their capacity to inhibit the biosynthesis of prostaglandins and the activity of lipoxygenase and cyclooxygenase enzymes. dovepress.com
Studies on 4-hydroxycoumarin itself have demonstrated its ability to reduce paw edema in animal models, pointing to its anti-inflammatory potential. nih.gov This effect is linked to the modulation of cytokines, which are signaling molecules involved in both inflammation and fever. nih.gov The structural diversity of coumarin derivatives allows for a wide range of biological activities, and structure-activity relationship (SAR) studies are crucial in identifying the specific chemical features that enhance their therapeutic effects. nih.govnih.gov
The following table summarizes the anti-inflammatory activity of selected 4-hydroxycoumarin analogues, which serves as an indicator of their potential anti-pyretic efficacy.
| Compound Name/Type | Test Model | Key Findings |
| 4-hydroxycoumarin | Carrageenan-induced paw edema in rats | Significant reduction in paw edema, indicating anti-inflammatory effects. nih.gov |
| Coumarin Mannich bases | Carrageenan-induced paw edema in rats | The tested derivatives inhibited carrageenan-induced hind paw edema. nih.gov |
| Pyranocoumarin derivatives | Formaldehyde-induced rat paw edema | Showed significant inhibition of edema. mdpi.comnih.gov |
| Coumarin-sulfonamide derivatives | Formaldehyde-induced rat paw edema | Demonstrated significant inhibition of edema. mdpi.comnih.gov |
It is important to note that while anti-inflammatory activity is a strong predictor of anti-pyretic potential, direct studies on fever models are necessary to confirm this effect for specific compounds like this compound and its analogues.
Structure Activity Relationship Sar Studies of 4 Hydroxy 3 1 Naphthyl Coumarin Derivatives
Impact of Substitution at Position 3 on Biological Activities
The substituent at the 3-position of the 4-hydroxycoumarin (B602359) scaffold plays a pivotal role in determining the type and potency of its biological activity.
Role of Aryl/Naphthyl Moiety
The presence of an aryl or naphthyl group at the 3-position is a critical determinant of the biological profile of 4-hydroxycoumarin derivatives. For antioxidant activity, the introduction of an aryl substituent at this position is considered essential. researchgate.net Studies have shown that 3-aryl-4-hydroxycoumarin derivatives exhibit enhanced antioxidant properties compared to the unsubstituted 4-hydroxycoumarin. researchgate.netnih.gov This enhancement is attributed to the electronic and steric characteristics of the aryl group. researchgate.net Electron-donating groups on the 3-phenyl ring, such as methyl, methoxy (B1213986), and hydroxyl groups, generally increase antioxidant activity. researchgate.net For instance, a 3-(p-methoxyphenyl)-4-hydroxycoumarin was found to be significantly more active than 4-hydroxycoumarin in a DPPH antioxidant assay. researchgate.net
The anti-inflammatory activity of coumarin (B35378) derivatives is also linked to the presence of an aromatic group at the 3-position, either directly fused or connected through an amide linkage. researchgate.net In the context of anticancer activity, 3-arylcoumarins have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. nih.gov For example, a 3-aryl-4-hydroxycoumarin derivative with a meta-hydroxyl group on the 3-aryl ring showed greater anti-proliferative activity in MCF-7 cells than the parent coumarin. nih.gov
The nature of the aryl group, whether it is a simple phenyl or a more extended naphthyl system, can further modulate the activity. While direct comparisons of the biological activities of 3-phenyl versus 3-naphthyl-4-hydroxycoumarin derivatives are not extensively detailed in the provided search results, the general principles of SAR suggest that the larger, more lipophilic naphthyl group could influence properties like binding to target proteins and membrane permeability, thereby altering the biological response.
Influence of Alkyl Chain Length and Substituents
The introduction of alkyl chains at position 3 of the 4-hydroxycoumarin ring also significantly impacts biological activity. The length and substitution of these alkyl chains are crucial factors. Research on other heterocyclic systems has demonstrated a clear relationship between alkyl chain length and antibacterial efficacy. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Conversely, shorter chains (less than five carbons) were inactive. chemrxiv.org This suggests an optimal lipophilicity for membrane interaction and disruption.
Similarly, for 3-acyl-4-hydroxycoumarins, the biological activity has been reported to evolve with the length of the acyl carbon chain. sciepub.comsciepub.com Short-chain acyl groups were associated with high ovicidal rates, while longer chains led to decreased activity. sciepub.comsciepub.com However, 3-acyl-4-hydroxycoumarins with a long chain (ten carbons) and a terminal ethylene (B1197577) bond showed high antibacterial activity. sciepub.comsciepub.com
Substituents on the alkyl chain can further modify the activity. The presence of functional groups can alter the electronic properties, polarity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.
Influence of Substitution Patterns on the Aromatic Ring (Positions other than 3 and 4)
For antibacterial activity, the position of substituents on the 3-arylcoumarin scaffold is critical. researchgate.net For instance, in a study of nitro-substituted 3-arylcoumarins, the presence of a nitro group at the 6-position of the coumarin moiety was found to be more beneficial for activity against S. aureus than its presence on the 3-aryl ring alone. researchgate.net Furthermore, the introduction of chlorine as a substituent has been shown to contribute to antimicrobial activity. nih.gov
In the context of anticoagulant activity, a chlorine atom at the para-position of the aromatic ring in certain 4-hydroxycoumarin derivatives resulted in potent activity compared to nitro or other halogen substituents at the same position. mdpi.comnih.gov Specifically, 6-bromo-4-hydroxycoumarin (B1524920) derivatives have shown significant anticoagulant effects. nih.gov
The potency of coumarins can be modified by the presence of small substituents like hydroxy, alkoxy, or carbonyl groups at various positions on the coumarin moiety. researchgate.net For example, nitration of inactive 4-, 6-, and 7-hydroxycoumarins resulted in derivatives with increased antifungal activity, with the 7-nitro derivative being the most potent. mdpi.com
Importance of the 4-Hydroxyl Group for Activity
The 4-hydroxyl group is a crucial functional group for the biological activity of many coumarin derivatives. Its presence is often essential for the molecule's ability to interact with biological targets.
For antioxidant activity, the phenolic hydroxyl group is considered important. researchgate.netpjmhsonline.com Chemical modification of this group, for instance by converting it into a less hydrophilic moiety, has been shown to significantly decrease the antiradical activity of natural coumarins. pjmhsonline.com The vinyl OH group of 4-hydroxycoumarin is a key contributor to its antioxidant properties. researchgate.net
In the context of anticoagulant activity, the 4-hydroxycoumarin moiety is a key structural feature of vitamin K antagonists like warfarin (B611796). taylorandfrancis.com These compounds inhibit the enzyme vitamin K epoxide reductase, and the 4-hydroxyl group is believed to be involved in the binding to the enzyme's active site. nih.gov Hydrogen bonding involving this group can have a major effect on enzyme site binding. nih.gov
The 4-hydroxyl group also contributes to the tautomerism of 4-hydroxycoumarin, which exists in equilibrium with its keto forms (2,4-chromandione and 2-hydroxy-4-chromenone). sciepub.comsciepub.com This tautomeric equilibrium can influence the molecule's reactivity and its ability to interact with different biological targets.
Conformational and Stereochemical Factors
The three-dimensional structure, including conformation and stereochemistry, of 4-hydroxycoumarin derivatives can significantly influence their biological activity. The coumarin system is nearly planar, and the orientation of substituents can affect molecular association and interaction with biological macromolecules. researchgate.net
For some second-generation anticoagulant rodenticides, which are 4-hydroxycoumarin derivatives, the stereochemistry of the molecule is critical for activity. For example, the synthesis of difenacoum (B607115) and brodifacoum often results in a mixture of cis and trans isomers, and highly stereo- and enantio-selective syntheses have been developed to obtain the more active isomers. nih.govresearchgate.net
Computational studies, such as quantum-chemical conformational analysis, can predict the most stable conformers of coumarin derivatives. researchgate.net These studies have shown that for some derivatives, the lowest energy rotamers in the gas phase are retained in the solid state, indicating that intermolecular forces are not strong enough to induce conformational changes. researchgate.net The way molecules pack in a crystal lattice, including π-π stacking of the benzopyran systems, is a characteristic feature that depends on the substituents. researchgate.net
Pharmacophore Identification for Specific Biological Actions
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore for a specific biological action of 4-hydroxycoumarin derivatives is crucial for the design of new, more potent, and selective compounds.
For acetylcholinesterase (AChE) inhibition, a potential therapeutic strategy for Alzheimer's disease, a pharmacophore model for 4-hydroxycoumarin derivatives has been proposed. Docking studies of a potent inhibitor indicated that a π-cation interaction between a benzylpiperidine moiety and a phenylalanine residue (Phe330) is important for ligand recognition. nih.gov Furthermore, a π-π interaction between the coumarin moiety and a tryptophan residue (Trp279) in the peripheral anionic site of the enzyme could stabilize the ligand-enzyme complex, leading to more potent inhibition. nih.gov
For TNF-α inhibition, a key target in inflammatory diseases, a novel series of coumarin-based inhibitors has been developed. nih.gov By preparing various derivatives around the coumarin core, researchers aimed to optimize the in vitro inhibitory activity. nih.gov This process of systematically modifying the structure and evaluating the activity helps in defining the key structural features required for potent TNF-α inhibition.
Molecular Mechanisms of Action of 4 Hydroxy 3 1 Naphthyl Coumarin
Cellular and Subcellular Targets
The biological activities of coumarin (B35378) derivatives are diverse, stemming from their interactions with multiple cellular and subcellular targets. These interactions can lead to the modulation of various physiological and pathological processes.
Coumarin derivatives have been shown to interact with and inhibit a variety of enzymes, which is a key aspect of their therapeutic potential. While direct enzymatic inhibition data for 4-Hydroxy-3-(1-naphthyl)coumarin is not extensively detailed in current literature, studies on related 3-substituted 4-hydroxycoumarins provide significant insights into its probable targets.
One area of investigation for 4-hydroxycoumarin (B602359) derivatives has been their potential as inhibitors of viral enzymes. For instance, some novel 4-hydroxycoumarin derivatives have been synthesized and evaluated for their ability to inhibit the HIV-1 protease, an essential enzyme for viral replication. researchgate.netarabjchem.org Molecular docking studies of these derivatives have indicated that functional groups such as the pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups are crucial for forming hydrogen bonds and interacting with the active site of the HIV-1 protease. researchgate.netarabjchem.org
Furthermore, other research has focused on the antibacterial potential of 4-hydroxycoumarin derivatives by targeting bacterial enzymes. Molecular docking studies have shown that these compounds can exhibit good binding energies against the 24-kDa DNA gyrase B fragment from E. coli, suggesting a potential mechanism for their antimicrobial effects.
In the context of cancer therapy, some 4-hydroxycoumarin derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme that is a prognostic factor in several cancers. acs.org Additionally, 3-substituted-4-hydroxycoumarin derivatives have been designed and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), showing high affinity and selectivity for CDK1B. A series of 3-aryl-4-hydroxycoumarin derivatives were also synthesized and evaluated as inhibitors of monoamine oxidase (MAO), with some showing selectivity for the MAO-B isoform.
The following table summarizes the enzymatic inhibition activities of various 4-hydroxycoumarin derivatives, providing a basis for the potential enzymatic targets of this compound.
| Derivative Class | Target Enzyme | Observed Effect |
| Novel 4-hydroxycoumarin derivatives | HIV-1 Protease | Inhibition of virus infectivity. researchgate.net |
| 4-hydroxycoumarin derivatives | E. coli DNA Gyrase B | Potential antimicrobial activity. |
| 4-hydroxycoumarin-neurotransmitter derivatives | Carbonic Anhydrase | Potential antitumor activity. acs.org |
| 3-substituted-4-hydroxycoumarin derivatives | Cyclin-Dependent Kinase 1B (CDK1B) | Potent anticancer activity. |
| 3-aryl-4-hydroxycoumarin derivatives | Monoamine Oxidase B (MAO-B) | Selective inhibition. |
This table is generated based on data from the text.
The bioactivity of coumarin derivatives extends to the modulation of key cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory conditions.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Some isoflavones and 3-aryl-4-hydroxycoumarin derivatives have been noted to deregulate this pathway, suggesting a potential mechanism for their anticancer effects. For instance, pathway analysis has highlighted the enrichment of the PI3K-Akt signaling pathway in the biological activities of certain metabolites, indicating its importance as a therapeutic target.
The NF-κB (nuclear factor-kappa B) signaling pathway plays a pivotal role in inflammation. bohrium.com Certain herbal remedies containing coumarin-related compounds have been shown to exhibit anti-inflammatory activity through the modulation of NF-κB signal transduction pathways. Additionally, some furanocoumarins have demonstrated anti-inflammatory effects via the activation of the NF-κB pathway.
The Keap1/Nrf2 pathway is a major regulator of the cellular antioxidant response. While direct modulation by this compound is not documented, the antioxidant properties of coumarins are well-established, and this pathway is a likely mediator of these effects.
Coumarin derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant activity. They can act as scavengers of free radicals, such as 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydroxyl radicals, and can also chelate metals, thereby reducing the generation of reactive oxygen species (ROS).
Studies on 3-aryl-4-hydroxycoumarin derivatives have shown that they can be potent antioxidants, capable of preventing the formation of ROS. The antioxidant capacity of these molecules is influenced by the nature of the substituent on the 3-aryl ring. The presence of electron-donating groups on the 3-phenyl ring can decrease the bond dissociation enthalpy of the 4-hydroxyl group, leading to enhanced antioxidant activity. Computational studies using density functional theory (DFT) have been employed to understand the antioxidant mechanisms, such as the hydrogen atom transfer (HAT) process.
Conversely, some coumarin derivatives can also exhibit pro-oxidant activity, leading to cellular damage, which can be beneficial in the context of cancer therapy. For example, some 3-arylcoumarins have been shown to induce ROS-independent cell death in liver cancer cells.
Mitochondria are central to cellular metabolism and are also a primary site of ROS production. The enzymes monoamine oxidase A (MAO-A) and MAO-B, which are targets of some 3-aryl-4-hydroxycoumarin derivatives, are located on the outer mitochondrial membrane. The inhibition of these enzymes can affect neurotransmitter levels and may also have implications for neurodegenerative diseases linked to mitochondrial dysfunction.
Furthermore, there is evidence of mitochondria-targeted antioxidant compounds being developed, and a 3-aryl-4-hydroxycoumarin isolated from Millettia griffoniana has been noted in the context of mitochondrial research. This suggests that the coumarin scaffold can be directed to mitochondria to exert its effects.
Molecular Interactions and Binding Modes
The biological activity of this compound is fundamentally determined by its molecular structure and its ability to interact with biological macromolecules.
Hydrogen bonding is a critical factor in the interaction of 4-hydroxycoumarin derivatives with their biological targets. X-ray crystallographic studies of 4-hydroxycoumarin monohydrate have revealed that the water molecules are hydrogen-bonded to the carbonyl oxygen of adjacent coumarin molecules. In turn, the oxygen of the water molecule is hydrogen-bonded to the enolic hydroxyl group of a third 4-hydroxycoumarin molecule.
In the context of enzyme inhibition, molecular docking studies have shown that the pyran oxygen, lactone carbonyl oxygen, and the hydroxyl group of 4-hydroxycoumarin derivatives are key in forming hydrogen bonds with the active site of HIV-1 protease. Similarly, for MAO-B inhibitors, hydrogen bond interactions with specific amino acid residues, such as Cys172, in the active site contribute to their inhibitory activity and selectivity. The intramolecular hydrogen bonds in dicoumarol, a related compound, have also been confirmed by NMR studies.
Acylation of Serine Proteases
Serine proteases are a major class of enzymes involved in a multitude of physiological processes; their dysregulation is implicated in various diseases. nih.gov These enzymes are characterized by a highly reactive serine residue within a "catalytic triad" in their active site. mdpi.com This triad (B1167595) is crucial for their function of cleaving peptide bonds. mdpi.com
Coumarin-based molecules, particularly isocoumarins and 4-hydroxycoumarins, are recognized as potent mechanism-based inhibitors of serine proteases. nih.govnih.gov The inhibitory action of this compound on serine proteases is predicated on its ability to act as a substrate that forms a stable, inactive complex with the enzyme. The process unfolds through a well-established mechanism:
Initial Binding: The coumarin inhibitor fits into the active site of the serine protease.
Nucleophilic Attack: The hydroxyl group of the active site serine residue performs a nucleophilic attack on the carbonyl carbon of the coumarin's lactone ring. nih.gov
Formation of Acyl-Enzyme Intermediate: This attack leads to the opening of the lactone ring and the formation of a covalent bond between the inhibitor and the serine residue. This creates a stable acyl-enzyme intermediate. nih.gov
Enzyme Inactivation: The formation of this stable complex effectively blocks the active site, rendering the enzyme inactive and unable to bind or cleave its natural substrates.
Some substituted isocoumarins have been shown to decompose further after forming the initial acyl-enzyme, leading to intermediates that can alkylate other residues in the active site, such as a histidine, resulting in an even more stable, irreversibly inhibited enzyme. nih.gov While this compound belongs to the broader class of 3-substituted 4-hydroxycoumarins known to inhibit proteases, specific kinetic data for its interaction with individual serine proteases is a subject of ongoing research.
Table 1: Examples of Serine Proteases Targeted by Coumarin Derivatives This table presents proteases that are known to be inhibited by various coumarin-type compounds, illustrating the potential targets for this class of molecules. The specific activity of this compound against each may vary.
| Protease Target | Function | Inhibiting Coumarin Type |
| Human Leukocyte Elastase (HLE) | Involved in inflammation and tissue destruction | Halomethyl dihydrocoumarins, 7-acylamino isocoumarins nih.govnih.gov |
| Thrombin | Key enzyme in blood coagulation | Halomethyl dihydrocoumarins, Guanidinoisocoumarins nih.govnih.gov |
| Cathepsin G | Involved in inflammation | SERPINA3 (a natural serine protease inhibitor) mdpi.com |
| Factor Xa, XIa, XIIa | Components of the coagulation cascade | Guanidinoisocoumarins nih.gov |
| Plasma Kallikrein | Involved in inflammation and blood pressure regulation | Guanidinoisocoumarins nih.gov |
| α-Chymotrypsin | Digestive enzyme | 3-substituted coumarins with an electrophilic moiety nih.gov |
Prodrug Hypothesis: Bioactivation of Coumarins
The prodrug concept involves administering a pharmacologically inactive compound that is converted into an active drug through metabolic processes within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For many compounds, this bioactivation is carried out by the cytochrome P450 (CYP) family of enzymes, which are primarily located in the liver. nih.govwikipedia.org
The hypothesis that this compound may act as a prodrug is based on the known metabolism of coumarin and its derivatives. The core coumarin structure is a substrate for several CYP enzymes, including CYP1A1, CYP1A2, and CYP3A4. nih.gov These enzymes catalyze oxidation reactions, such as hydroxylation and epoxidation, to make compounds more water-soluble for excretion. nih.govwikipedia.org
If this compound were to function as a prodrug for a different, more potent inhibitor, its bioactivation would likely proceed through one of the following metabolic pathways:
Hydroxylation: CYP enzymes could add another hydroxyl group to the coumarin or naphthyl ring system. For example, studies on the basic coumarin molecule show that CYP-mediated metabolism can yield 3-hydroxycoumarin. nih.gov
Epoxidation: A key metabolic pathway for coumarin is the formation of a coumarin 3,4-epoxide. nih.gov This epoxide is a reactive intermediate. While often associated with toxicity, such a reactive species could potentially interact differently with target enzymes.
The primary metabolic activation and deactivation of the basic coumarin molecule have been suggested to be mediated by the P450 1A2 and 2A6 enzymes, respectively. nih.gov It is plausible that the large naphthyl group at the 3-position of this compound influences which CYP enzymes interact with it and the nature of the resulting metabolites. However, it is important to note that the inhibition of serine proteases by acylation is a direct mechanism. Therefore, it is also highly likely that this compound is a direct-acting inhibitor, and its metabolism by CYP enzymes is primarily a detoxification and clearance pathway rather than a bioactivation step for this specific activity.
Computational Chemistry Approaches in 4 Hydroxy 3 1 Naphthyl Coumarin Research
Molecular Docking Studies for Target Identification and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the interaction between a small molecule ligand and its protein target. This method is crucial for identifying potential biological targets for 4-Hydroxy-3-(1-naphthyl)coumarin and estimating the strength of their interaction, often expressed as binding affinity.
Studies on various coumarin (B35378) derivatives have successfully used molecular docking to explore their potential as inhibitors for a range of enzymes and receptors, including those involved in Alzheimer's disease and steroid hormone modulation. mdpi.comnih.gov For this compound, docking would involve placing the molecule into the binding site of a target protein (e.g., an enzyme or receptor) and calculating the most likely binding pose and affinity.
Once a binding pose is predicted, the specific interactions between the ligand (this compound) and the receptor (the biological target) can be analyzed in detail. These interactions are fundamental to the stability of the complex and the biological activity of the compound. Key interactions for coumarin derivatives typically include:
Hydrogen Bonds: The hydroxyl group at the 4-position and the carbonyl oxygen in the pyrone ring of the coumarin scaffold are key sites for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The planar coumarin ring system and the bulky naphthyl group are capable of forming significant hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Analysis of 3-phenylcoumarins has shown that the positioning of hydroxyl groups is critical for forming strong hydrogen bond networks with specific amino acid residues like glutamic acid and arginine in the estrogen receptor. mdpi.com Similarly, docking studies on other coumarins have highlighted the importance of π-π stacking interactions with residues like phenylalanine. nih.gov For this compound, the naphthyl moiety would be expected to play a significant role in establishing such hydrophobic and stacking interactions.
A primary output of molecular docking is the prediction of the most stable binding mode or pose of the ligand within the receptor's binding pocket. This provides a three-dimensional visualization of how the molecule fits and which functional groups are positioned to interact with key residues. For instance, research on 3-phenylcoumarins binding to the estrogen receptor alpha (ERα) revealed that the position of hydroxyl groups could cause the entire coumarin core to flip to achieve more favorable interactions. mdpi.com
Understanding the binding mode of this compound would be essential for structure-based drug design. It would allow researchers to hypothesize how modifications to its structure—for example, adding or moving a functional group on the naphthyl ring—could enhance binding affinity or improve selectivity for a specific target.
Table 1: Illustrative Example of Molecular Docking Data
This table is a generalized example of how molecular docking results would be presented and does not represent actual data for this compound.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme A | -9.5 | Tyr234, Ser122 | Hydrogen Bond, π-π Stacking |
| Receptor B | -8.2 | Phe404, Leu346 | Hydrophobic, π-π Stacking |
| Enzyme C | -7.1 | Arg120, Glu353 | Hydrogen Bond, Electrostatic |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
QSAR studies have been widely applied to various classes of coumarin derivatives to understand the structural requirements for activities like antioxidant, monoamine oxidase inhibition, and fungicidal effects. nih.govnih.govbas.bg These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, and then using statistical methods to build a predictive model.
QSAR models can be developed in two, three, or even higher dimensions.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices.
3D-QSAR: These advanced models require the 3D alignment of the molecules in a dataset and calculate interaction fields around them. Two of the most common 3D-QSAR methods are:
Comparative Molecular Field Analysis (CoMFA): This method calculates steric and electrostatic fields around the aligned molecules and correlates them with biological activity. The results are often visualized as 3D contour maps, where different colored regions indicate areas where modifying steric bulk or electrostatic charge would likely increase or decrease activity. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model. nih.gov
For a series of compounds including this compound, a 3D-QSAR study would involve aligning the coumarin scaffold and then generating CoMFA or CoMSIA models to visualize the spatial regions where the naphthyl group and other substituents contribute positively or negatively to the biological activity being studied.
The ultimate goal of a QSAR study is to understand which structural features are essential for biological activity. The descriptors that appear in a QSAR model provide direct clues. For example, a QSAR study on the antioxidant activity of coumarins revealed that complexity, H-bond donor character, and lipophilicity were important parameters. nih.gov
CoMFA and CoMSIA contour maps provide a more intuitive, graphical representation of these requirements. For instance, a green-colored contour map in a CoMFA steric field would suggest that bulkier substituents in that region are favored for higher activity, while a blue-colored contour in an electrostatic field would indicate that an electropositive group is preferred. If such a study were performed on a series of analogs of this compound, the maps would clarify the optimal size and electronic properties of the substituent at the 3-position.
Table 2: Example of Descriptors Used in QSAR Models for Coumarins
This table provides examples of descriptor types and their significance as identified in general coumarin QSAR studies.
| Descriptor Type | Example Descriptor | Potential Influence on Bioactivity |
| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic and hydrogen bonding interactions. |
| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a binding pocket. |
| Lipophilic | LogP | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Describes molecular branching and complexity. |
| 3D Fields (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic | Maps the spatial requirements for favorable interactions. |
Molecular Dynamics (MD) Simulations for Complex Stability
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the complex over time, providing valuable information about its stability, flexibility, and the conformational changes that may occur upon ligand binding.
This technique is used to refine docking poses and to assess whether the key interactions identified in a static model are maintained over time. For a complex involving this compound, an MD simulation would track the movements of the ligand within the binding site, the flexibility of the surrounding protein residues, and the behavior of solvent molecules. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium and the binding mode is likely stable. This method provides a more rigorous assessment of the binding hypothesis generated by molecular docking.
Density Functional Theory (DFT) Calculations and Quantum Chemical Investigations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern quantum chemical investigations, providing a balance between accuracy and computational cost. For coumarin derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of this compound, the distribution of HOMO and LUMO orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, such as the coumarin ring system and the hydroxyl group, while the LUMO tends to be distributed over the electron-deficient regions. Analysis of related coumarin derivatives shows that these orbitals are key to predicting their interactions with biological targets.
Table 1: Representative Frontier Molecular Orbital Data for Coumarin Derivatives
| Parameter | Description | Typical Value (eV) | Implication for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 | Indicates electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Indicates electron-accepting capability |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.0 to 5.0 | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Note: The values presented in this table are representative examples based on DFT studies of similar coumarin structures and are for illustrative purposes. Specific calculated values for this compound would require a dedicated computational study.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl and hydroxyl groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.
Green Regions: Represent areas of neutral potential.
MEP analysis for coumarin derivatives consistently highlights the electronegative oxygen atoms as centers of negative potential, making them key interaction sites. For this compound, the MEP map would provide a clear visual guide to its reactive sites, which is invaluable for understanding its potential interactions with biological receptors.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond the delocalized molecular orbitals to a more intuitive, localized Lewis-like structure. This method investigates charge transfer and intramolecular interactions by analyzing the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.
Key insights from NBO analysis include:
Hybridization: The analysis details the hybridization of atomic orbitals that form chemical bonds.
Charge Transfer: It quantifies the electron density transfer between atoms, revealing the nature and polarity of bonds.
In this compound, NBO analysis would elucidate the specific donor-acceptor interactions that stabilize its conformation and influence its electronic properties.
In Silico Pharmacokinetic and Drug-Likeness Predictions (Methodological Aspects)
Before a compound can be considered for development as a drug, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—and its general "drug-likeness" must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties.
Methodological aspects for predicting the profile of this compound include:
Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The criteria are:
Molecular weight ≤ 500 Da
Log P (octanol-water partition coefficient) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
ADME Prediction: Various computational models are used to predict specific pharmacokinetic parameters. For this compound (Molecular Formula: C₁₉H₁₂O₃), these predictions are crucial. For instance, its molecular weight is approximately 288.3 g/mol , which is well within the Lipinski guidelines. Its predicted lipophilicity (XlogP) is around 4.2, suggesting good membrane permeability.
Topological Polar Surface Area (TPSA): TPSA is another important predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Table 2: Predicted Physicochemical and Drug-Likeness Parameters for this compound
| Parameter | Predicted Value/Status | Methodological Basis |
| Molecular Formula | C₁₉H₁₂O₃ | - |
| Molecular Weight | 288.3 g/mol | Calculation from formula |
| XlogP | 4.2 | Prediction of lipophilicity |
| Hydrogen Bond Donors | 1 | Count of OH, NH groups |
| Hydrogen Bond Acceptors | 3 | Count of O, N atoms |
| Lipinski's Rule of Five | Pass | Evaluation based on the above parameters |
| Bioavailability Score | High (predicted) | Based on various structural and physicochemical properties |
Note: The data in this table are derived from computational predictions and established chemical information databases.
Future Perspectives and Research Directions for 4 Hydroxy 3 1 Naphthyl Coumarin
The Blueprint for Next-Generation Therapeutics: Design and Synthesis of Novel Analogues
The future of 4-Hydroxy-3-(1-naphthyl)coumarin as a therapeutic agent hinges on the rational design and synthesis of novel analogues with superior potency and selectivity. nih.govresearchgate.netorientjchem.orgresearchgate.netcapes.gov.breuropub.co.uk This involves strategic structural modifications to enhance its interaction with biological targets while minimizing off-target effects.
A key strategy in this endeavor is the exploration of various substituents on both the coumarin (B35378) nucleus and the naphthyl ring. The synthesis of a diverse library of analogues will be crucial for establishing comprehensive structure-activity relationships (SAR). nih.gov For instance, the introduction of different functional groups at various positions on the coumarin scaffold has been shown to significantly influence the biological activity of related compounds. europub.co.uksamipubco.com Similarly, modifications to the naphthyl moiety could modulate the compound's pharmacokinetic and pharmacodynamic properties.
A Multi-Pronged Attack: Multi-target Ligand Design for Multifactorial Diseases
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. nih.govresearchgate.net The future of drug design for these conditions lies in the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple key pathological pathways. nih.gov The this compound scaffold presents a promising platform for the design of such MTDLs.
For instance, in the context of Alzheimer's disease, derivatives of 3-arylcoumarins have been designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, both of which are implicated in the disease's progression. nih.govresearchgate.netnih.govresearchgate.net By incorporating pharmacophoric features known to interact with these targets into the this compound framework, novel compounds with a dual-action mechanism could be developed. Molecular modeling and kinetic studies will be instrumental in guiding the design and validating the multi-target engagement of these novel analogues. nih.gov
The Power of Two: Hybrid Molecule Strategies for Synergistic Effects
The concept of hybrid molecules, which involves covalently linking two or more distinct pharmacophores, offers a powerful strategy for achieving synergistic therapeutic effects. This approach can lead to improved efficacy, reduced drug resistance, and a more favorable side-effect profile. The 4-hydroxycoumarin (B602359) core can be strategically combined with other bioactive moieties to create novel hybrid compounds.
For example, the conjugation of coumarin derivatives with neurotransmitters has been explored to investigate potential synergistic effects in antitumor therapy. nih.gov Similarly, hybrid molecules incorporating a coumarin scaffold have been designed as potential anti-Alzheimer's agents. nih.gov Future research should focus on identifying suitable pharmacophores to hybridize with this compound based on the desired therapeutic application. The synthesis and subsequent biological evaluation of these hybrid molecules will be crucial in validating this approach. nih.gov
Bridging the Gap: Advanced Pre-clinical Research Methodologies
To accelerate the translation of promising this compound analogues from the laboratory to the clinic, the adoption of advanced pre-clinical research methodologies is imperative. These cutting-edge techniques can provide more accurate predictions of a compound's efficacy and safety in humans, thereby reducing the high attrition rates in drug development.
The Digital and the Physical: Integration of In Vitro and In Silico Studies for Enhanced Discovery
The synergy between computational (in silico) and laboratory-based (in vitro) studies is a cornerstone of modern drug discovery. researchgate.netbohrium.comcitedrive.comnih.gov In silico techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity and mode of interaction of this compound analogues with their biological targets. bohrium.comnih.gov This allows for the prioritization of compounds for synthesis and in vitro testing, thereby saving time and resources.
The results from in vitro assays, such as enzyme inhibition and cell-based proliferation assays, can then be used to refine the in silico models, creating a feedback loop that enhances the predictive power of the computational methods. bohrium.comcitedrive.comnih.gov This integrated approach has been successfully applied to other 4-hydroxycoumarin derivatives to identify potent anti-tumor agents and enzyme inhibitors. researchgate.netbohrium.comnih.gov
| Research Approach | Description | Key Advantages |
| In Silico Studies | Computational methods like molecular docking and dynamics simulations to predict compound-target interactions. | Prioritizes compounds for synthesis, saves time and resources. |
| In Vitro Studies | Laboratory-based assays to determine biological activity (e.g., enzyme inhibition, cell proliferation). | Provides experimental validation of in silico predictions and measures actual biological effect. |
| Integrated Approach | A cyclical process where in silico predictions guide in vitro experiments, and experimental results refine computational models. | Enhances the accuracy and efficiency of the drug discovery process. |
Mimicking Life: Application of Emerging Technologies (e.g., 3D Cell Cultures, Organ-on-a-chip Systems)
Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of human tissues, leading to poor prediction of in vivo drug responses. nih.govrcsi.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform for evaluating the efficacy and toxicity of drug candidates. nih.govrcsi.comnih.govresearchgate.netuio.no
Furthermore, organ-on-a-chip technology, which involves creating microfluidic devices that mimic the structure and function of human organs, represents a paradigm shift in pre-clinical testing. nih.govrcsi.comnih.govresearchgate.netuio.no These systems can be used to study the pharmacokinetics and pharmacodynamics of this compound analogues in a more human-relevant context. While the application of these technologies to this specific compound is yet to be explored, their potential to de-risk drug development is immense. nih.govrcsi.com The integration of these advanced models will be crucial for the pre-clinical assessment of novel analogues. nih.govresearchgate.netuio.no
Uncharted Territories: Investigation of Novel Pharmacological Targets
While the anticoagulant activity of 4-hydroxycoumarins is well-documented, the therapeutic landscape for these compounds is far broader. samipubco.commdpi.com A critical avenue for future research is the systematic investigation of novel pharmacological targets for this compound and its derivatives.
Numerous studies have highlighted the potential of coumarin derivatives to act as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents. orientjchem.orgmdpi.comgoogle.com For instance, some 4-hydroxycoumarin derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase and NAD(P)H quinone oxidoreductase 1 (NQO1), both of which are implicated in cancer. nih.gov Other derivatives have been investigated as inhibitors of angiogenesis and tumor growth. nih.gov The structural features of this compound, particularly the bulky naphthyl group, may confer unique target-binding properties that warrant exploration. High-throughput screening campaigns against a panel of diverse biological targets could uncover unexpected therapeutic opportunities for this compound and its future analogues.
| Compound Class | Potential Pharmacological Targets | Therapeutic Area |
| 4-Hydroxycoumarin Derivatives | Carbonic Anhydrase, NAD(P)H Quinone Oxidoreductase 1 (NQO1) | Cancer |
| 3-Arylcoumarin Derivatives | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Neurodegenerative Diseases |
| Various Coumarin Derivatives | Various bacterial and viral proteins | Infectious Diseases |
| N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides | VEGFR2, ALK, AKT1, ABL | Cancer (Angiogenesis) |
Addressing Research Challenges in Efficacy Enhancement and Targeted Delivery
The therapeutic potential of this compound is a subject of ongoing research, with a significant focus on overcoming challenges related to its efficacy and targeted delivery. Scientists are exploring various strategies to enhance its biological activity and ensure it reaches specific sites within the body, thereby maximizing its therapeutic benefits while minimizing potential side effects.
A primary area of investigation involves the chemical modification of the this compound structure to synthesize more potent and selective derivatives. researchgate.net The rational design of such derivatives is considered crucial due to their therapeutic significance and structural versatility. researchgate.net By adding or altering functional groups on the coumarin or naphthyl rings, researchers aim to improve the compound's interaction with its biological targets. mdpi.com This inhibition is strongly dependent on the group attached at position 3 of the coumarin nucleus. mdpi.com For instance, the synthesis of various 4-hydroxycoumarin derivatives has been shown to yield compounds with a range of biological activities, including antibacterial, antifungal, and antioxidant properties. researchgate.net
Poor water solubility is a significant hurdle for many coumarin derivatives, limiting their bioavailability. rsc.orgnih.gov To address this, researchers are developing novel formulation and delivery strategies. nih.govmdpi.com One promising approach is the use of nanocarriers, such as solid lipid nanoparticles (SLNs) and dendrimers, to encapsulate coumarin compounds. nih.govnih.govresearchgate.net These nanoparticle-based systems can improve the solubility and stability of the drug, offer protection from degradation, and allow for a more controlled and sustained release. rsc.orgnih.govresearchgate.net For example, coumarin-loaded SLNs have demonstrated the ability to release high concentrations of coumarin over an extended period. nih.gov Studies have shown that the drug release from coumarin-loaded SLNs can be significantly higher compared to the pure drug over time. nih.gov
Targeted delivery systems represent another critical frontier in enhancing the efficacy of this compound. These systems are designed to deliver the drug specifically to diseased cells or tissues, thereby increasing its local concentration at the site of action and reducing exposure to healthy tissues. nih.gov This can be achieved by attaching targeting molecules, such as antibodies or ligands that bind to specific receptors on cancer cells, to the nanoparticle carriers. acs.org For instance, nanoparticles with a hydrophobic interior and a hydrophilic surface can effectively encapsulate coumarin derivatives. rsc.orgnih.gov A triphenylphosphonium-appended coumarin probe has been shown to form nanoparticles that selectively accumulate in mitochondria, demonstrating the potential for subcellular targeting. acs.org
The development of prodrugs is another key strategy being employed to improve the pharmacological properties of coumarin-based compounds. nih.govmdpi.comnih.gov Prodrugs are inactive or less active precursors that are converted to the active drug within the body, often at the target site. nih.gov This approach can overcome issues of poor solubility and stability and can be designed for targeted activation by specific enzymes present in diseased tissues. nih.govnih.gov A coumarin-based prodrug strategy has shown promise in improving the oral bioavailability of certain drugs by masking polar functional groups, thereby enhancing their ability to permeate cell membranes. nih.gov
The following table provides a summary of research findings on various strategies to enhance the efficacy of coumarin derivatives:
| Strategy | Key Findings | Potential Application | Citations |
| Nanoparticle Encapsulation (Solid Lipid Nanoparticles) | Increased drug release over time compared to pure coumarin. | Improved therapeutic benefit against infections like MRSA. | nih.gov |
| Nanoparticle Encapsulation (Dendrimer G4 Poloxamer) | Slower, more controlled in vitro drug release compared to free coumarin; stronger antibacterial activity. | Enhanced defense against antibiotic-resistant bacteria. | nih.gov |
| Targeted Nanoparticle Delivery (Triphenylphosphonium-appended coumarin) | Nanoparticles selectively accumulated in mitochondria. | Targeted drug delivery to specific subcellular organelles for cancer therapy. | acs.org |
| Prodrug Strategy (Coumarin-based cyclic prodrugs) | 5-6 fold greater permeation of Caco-2 cell monolayers. | Improved oral bioavailability of drugs with low membrane permeability. | nih.gov |
These multifaceted research efforts underscore the commitment to overcoming the existing challenges and fully realizing the therapeutic promise of this compound and its derivatives through innovative approaches in efficacy enhancement and targeted delivery.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 4-Hydroxy-3-(1-naphthyl)coumarin?
Answer:
The primary route involves Pechmann condensation , where β-keto esters or phenols react with hydroxylated aromatic precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). A critical parameter is the regioselective introduction of the 1-naphthyl group at the 3-position, which requires precise stoichiometric control of the naphthylating agent (e.g., 1-naphthol derivatives) and reaction temperatures (typically 80–120°C) . Post-synthesis purification often employs recrystallization from ethanol or acetone to achieve ≥98% purity .
Advanced: How can regioselectivity challenges during naphthyl group functionalization be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors . Strategies include:
- Protecting group chemistry : Temporarily blocking the 4-hydroxy group with trimethylsilyl (TMS) ethers to direct electrophilic substitution .
- Catalytic systems : Using Lewis acids like BF₃·Et₂O to enhance reactivity at the 3-position .
- Microwave-assisted synthesis : Reducing side reactions by accelerating reaction kinetics .
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
- HPLC : Purity assessment (≥98%) with C18 columns and UV detection at 280 nm .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., naphthyl protons at δ 7.2–8.5 ppm; coumarin carbonyl at δ 160–165 ppm) .
- IR Spectroscopy : Hydroxyl (3200–3500 cm⁻¹) and lactone carbonyl (1700–1750 cm⁻¹) stretches .
Advanced: How does the 1-naphthyl substituent modulate biological activity compared to other aryl groups?
Answer:
The planar, hydrophobic 1-naphthyl group enhances:
- Anticoagulant activity : By improving binding affinity to vitamin K epoxide reductase (VKOR), as seen in Coumatetralyl derivatives .
- Antioxidant capacity : The extended π-system stabilizes radical intermediates, increasing scavenging efficiency in DPPH assays .
In contrast, smaller substituents (e.g., phenyl) show reduced potency due to weaker hydrophobic interactions .
Basic: What in vitro models evaluate the anticoagulant effects of this compound?
Answer:
- Prothrombin Time (PT) Assay : Measures clotting time in plasma; IC₅₀ values correlate with VKOR inhibition .
- Thrombin Generation Assay : Quantifies endogenous thrombin potential (ETP) reduction .
- Cell-based models : Hepatocyte cultures to assess vitamin K-dependent carboxylation inhibition .
Advanced: How can conflicting ecotoxicological data (e.g., LC₅₀ values) be reconciled?
Answer:
Discrepancies arise from test organism variability (e.g., Oncorhynchus mykiss vs. Daphnia magna) and exposure protocols . Mitigation strategies include:
- Standardizing OECD guidelines (e.g., OECD 203 for fish, OECD 202 for crustaceans) .
- Accounting for bioaccumulation potential via log Kow (4.92 for Coumatetralyl) to predict long-term ecological risks .
Basic: What metabolic pathways are implicated in this compound detoxification?
Answer:
- Phase I Metabolism : Hydroxylation via CYP2C9/CYP3A4 isoforms, forming 7-hydroxy derivatives .
- Phase II Conjugation : Glucuronidation or sulfation at the 4-hydroxy group, enhancing renal excretion .
Advanced: Can computational models predict the environmental persistence of this compound derivatives?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models leverage:
- Log Kow : Predicts bioaccumulation (e.g., Log Kow = 4.92 indicates moderate bioaccumulation) .
- Hydrolysis half-life : Estimated at >30 days in aquatic systems, suggesting persistence .
Validated models (e.g., EPI Suite) integrate these parameters for risk assessment .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coats, and eye protection to prevent dermal exposure (LD₅₀ dermal rat = 7.48 mg/kg) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste disposal : Incineration to prevent environmental release .
Advanced: How do structural modifications at the 4-hydroxy position affect fluorescence properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
